Ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate
Overview
Description
Ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate: is a chemical compound with the molecular formula C6H5F3NO4 This compound is known for its unique structure, which includes a trifluoromethyl group, a hydroxyimino group, and an oxobutanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate typically involves the reaction of ethyl 4,4,4-trifluoro-2-butynoate with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which is then esterified to yield the final product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, Ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions involving oximes and esters. It serves as a model substrate for investigating the mechanisms of enzymatic transformations.
Medicine
In medicine, this compound has potential applications in drug discovery and development. Its structural features make it a candidate for the design of enzyme inhibitors and other bioactive molecules.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of Ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and membranes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4,4,4-trifluoro-2-butynoate
- Ethyl 4,4,4-trifluorocrotonate
- Ethyl trifluoroacetate
Uniqueness
Ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate is unique due to the presence of both the hydroxyimino and trifluoromethyl groups. This combination of functional groups imparts distinct reactivity and potential applications compared to other similar compounds. The hydroxyimino group provides additional sites for hydrogen bonding and nucleophilic attack, while the trifluoromethyl group enhances the compound’s stability and lipophilicity.
Properties
IUPAC Name |
ethyl 4,4,4-trifluoro-3-hydroxy-2-nitrosobut-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3NO4/c1-2-14-5(12)3(10-13)4(11)6(7,8)9/h11H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLCTQSTKWOPJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C(F)(F)F)O)N=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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